5-Phenoxypentanal
Overview
Description
5-Phenoxypentanal is an organic compound with the molecular formula C11H14O2. It is characterized by a phenoxy group attached to a pentanal chain. This compound is used in various scientific research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
A related compound, 5-phenylpentanoic acid, has been reported to interact with the enzyme aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of proteins and precursors of a variety of bioactive molecules.
Mode of Action
The exact mode of action of 5-Phenoxypentanal remains unclear due to the lack of specific studies on this compound. It’s plausible that it might interact with its targets in a similar manner to related compounds, potentially leading to changes in the activity of the targeted enzymes or proteins .
Biochemical Pathways
Given its potential interaction with aromatic-amino-acid aminotransferase, it could influence the metabolism of aromatic amino acids . These pathways are crucial for protein synthesis and the production of various bioactive molecules.
Pharmacokinetics
Understanding these properties is critical for predicting the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If it does indeed interact with aromatic-amino-acid aminotransferase, it could potentially influence the metabolism of aromatic amino acids, affecting protein synthesis and the production of various bioactive molecules .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and composition of the surrounding medium, the presence of other interacting molecules, and physical conditions such as temperature and pressure .
Biochemical Analysis
Biochemical Properties
5-Phenoxypentanal plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as those in the pentose phosphate pathway . The phenoxy group in this compound allows it to participate in redox reactions, potentially influencing the activity of antioxidant enzymes. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular responses.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and impact cellular metabolism. For instance, it may enhance the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative damage. Furthermore, this compound can affect cellular energy metabolism by interacting with enzymes in metabolic pathways, leading to changes in ATP production and overall cellular energy balance.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For example, this compound may inhibit the activity of enzymes involved in pro-inflammatory pathways, thereby reducing inflammation . Additionally, it can activate antioxidant enzymes, enhancing their ability to neutralize reactive oxygen species. These binding interactions can lead to changes in gene expression, as this compound influences transcription factors and other regulatory proteins. By modulating these molecular processes, this compound exerts its effects on cellular function and overall physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potency. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function. For instance, prolonged exposure may result in adaptive responses, such as increased expression of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when evaluating the impact of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced antioxidant defense and reduced inflammation . At higher doses, it can induce toxic or adverse effects. For example, excessive this compound exposure may lead to oxidative stress and cellular damage. Animal studies have identified threshold doses beyond which the compound’s effects shift from protective to harmful. These findings underscore the importance of dose optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pentose phosphate pathway . It interacts with enzymes such as glucose-6-phosphate dehydrogenase, influencing the production of NADPH and ribose-5-phosphate. These interactions can affect metabolic flux and alter the levels of key metabolites. Additionally, this compound may impact other metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, by modulating enzyme activity and substrate availability. Understanding these metabolic interactions is crucial for elucidating the broader physiological effects of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins . These interactions influence its localization and accumulation within specific cellular compartments. For instance, this compound may be transported into mitochondria, where it can affect mitochondrial function and energy production. Additionally, its distribution within tissues can vary depending on factors such as blood flow and tissue permeability. Understanding the transport and distribution of this compound is essential for predicting its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can influence protein folding and secretion processes. Alternatively, it may be directed to the nucleus, affecting gene expression and transcriptional regulation. The precise subcellular localization of this compound determines its interactions with other biomolecules and its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenoxypentanal can be synthesized through several methods. One common approach involves the reaction of phenol with pentanal under specific conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the phenoxy group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where phenol and pentanal are combined under controlled temperatures and pressures. The reaction is monitored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Phenoxypentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The phenoxy group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under different conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5-Phenoxypentanoic acid.
Reduction: 5-Phenoxypentanol.
Substitution: Depending on the substituent, various phenoxy-substituted pentanal derivatives can be formed.
Scientific Research Applications
5-Phenoxypentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the interactions of phenoxy groups with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxypentanal: Similar structure but with a hydroxyl group instead of a phenoxy group.
5-Phenylpentanal: Contains a phenyl group instead of a phenoxy group.
5-Phenoxypentanoic acid: The oxidized form of 5-Phenoxypentanal.
Uniqueness
This compound is unique due to the presence of both a phenoxy group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
5-phenoxypentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-9H,2,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSIJIPAVOMXEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30528661 | |
Record name | 5-Phenoxypentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30528661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87841-94-9 | |
Record name | 5-Phenoxypentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30528661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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